Cas no 1110502-18-5 (5-(4-Pyridinyl)-1H-indazol-3-amine)

5-(4-Pyridinyl)-1H-indazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(pyridin-4-yl)-1H-indazol-3-amine
- 5-pyridin-4-yl-1H-indazol-3-amine
- BDBM50254866
- Z1509472746
- 5-(4-Pyridinyl)-1H-indazol-3-amine
-
- インチ: 1S/C12H10N4/c13-12-10-7-9(1-2-11(10)15-16-12)8-3-5-14-6-4-8/h1-7H,(H3,13,15,16)
- InChIKey: UTMCUTMEDJDDJZ-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC(C3C=CN=CC=3)=CC=2C(N)=N1
計算された属性
- せいみつぶんしりょう: 210.090546336 g/mol
- どういたいしつりょう: 210.090546336 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 210.23
- トポロジー分子極性表面積: 67.6
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-(4-Pyridinyl)-1H-indazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7431007-0.1g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 0.1g |
$428.0 | 2024-05-24 | |
Enamine | EN300-7431007-5.0g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 5.0g |
$3576.0 | 2024-05-24 | |
1PlusChem | 1P029IWX-1g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 1g |
$1588.00 | 2023-12-26 | |
Enamine | EN300-7431007-0.05g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 0.05g |
$288.0 | 2024-05-24 | |
1PlusChem | 1P029IWX-250mg |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 250mg |
$817.00 | 2023-12-26 | |
1PlusChem | 1P029IWX-500mg |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 500mg |
$1251.00 | 2023-12-26 | |
1PlusChem | 1P029IWX-2.5g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 2.5g |
$3051.00 | 2023-12-26 | |
1PlusChem | 1P029IWX-50mg |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 50mg |
$406.00 | 2023-12-26 | |
Enamine | EN300-7431007-0.25g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 0.25g |
$611.0 | 2024-05-24 | |
Enamine | EN300-7431007-2.5g |
5-(pyridin-4-yl)-1H-indazol-3-amine |
1110502-18-5 | 95% | 2.5g |
$2418.0 | 2024-05-24 |
5-(4-Pyridinyl)-1H-indazol-3-amine 関連文献
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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5-(4-Pyridinyl)-1H-indazol-3-amineに関する追加情報
5-(4-Pyridinyl)-1H-indazol-3-amine: A Comprehensive Overview
The compound with CAS No. 1110502-18-5, known as 5-(4-Pyridinyl)-1H-indazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indazole, a heterocyclic aromatic compound, and features a pyridine ring attached at the 4-position of the indazole moiety. The presence of the pyridine ring introduces unique electronic and steric properties, making this compound a valuable subject for research in drug discovery and material science.
Recent studies have highlighted the potential of 5-(4-Pyridinyl)-1H-indazol-3-amine as a promising candidate in the development of novel therapeutic agents. Its structure, which combines the indazole core with a pyridine substituent, allows for diverse interactions with biological targets. Researchers have explored its activity against various enzymes, including kinases and proteases, which are often implicated in diseases such as cancer and neurodegenerative disorders.
One of the key aspects of this compound is its ability to modulate cellular signaling pathways. For instance, 5-(4-Pyridinyl)-1H-indazol-3-amine has been shown to inhibit the activity of certain protein kinases, which are critical regulators of cell growth and survival. This property makes it a potential lead compound for anti-cancer drug development. Additionally, its pyridine moiety contributes to enhanced solubility and bioavailability, which are essential attributes for any drug candidate.
The synthesis of 5-(4-Pyridinyl)-1H-indazol-3-amine involves a multi-step process that typically begins with the preparation of indazole derivatives. The introduction of the pyridine ring is achieved through coupling reactions, often utilizing palladium catalysts to facilitate cross-coupling. This approach ensures high yields and excellent purity, making it suitable for large-scale production if needed.
From a structural perspective, 5-(4-Pyridinyl)-1H-indazol-3-amine exhibits a planar geometry due to the aromaticity of both the indazole and pyridine rings. This planarity enhances its ability to interact with flat binding sites on protein targets, further supporting its potential as a bioactive molecule. Computational studies have also revealed that this compound can adopt multiple conformations, allowing it to adapt to different binding environments.
In terms of applications beyond pharmacology, 5-(4-Pyridinyl)-1H-indazol-3-amine has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The pyridine substituent contributes to improved charge transport properties, which are crucial for these applications.
Moreover, recent advancements in green chemistry have led to the exploration of sustainable methods for synthesizing 5-(4-Pyridinyl)-1H-indazol-3-amine. Researchers are investigating catalytic systems that reduce waste and energy consumption during the synthesis process. These efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, 5-(4-Pyridinyl)-1H-indazol-3-amine (CAS No. 1110502-18-5) is a versatile compound with significant potential in both pharmaceutical and materials science domains. Its unique structure, combined with its ability to interact with biological targets and electronic systems, positions it as a valuable molecule for future research and development.
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